molecular formula C10H13NO B13063268 (2-Phenyloxetan-2-yl)methanamine

(2-Phenyloxetan-2-yl)methanamine

Cat. No.: B13063268
M. Wt: 163.22 g/mol
InChI Key: KKXZHTUUSSCFFF-UHFFFAOYSA-N
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Description

(2-Phenyloxetan-2-yl)methanamine is an organic compound featuring an oxetane ring substituted with a phenyl group and an amine group Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (2-Phenyloxetan-2-yl)methanamine involves the use of a flow microreactor system. In this method, 2-phenyloxetan-2-yl lithium is generated as an intermediate and then trapped with various electrophiles to afford 2-substituted-2-phenyloxetanes . The reaction conditions typically involve controlling the residence time and temperature to achieve moderate to good yields.

Another method involves the electrophilic quenching of the 2-lithiated derivative of 2-phenyloxetane. This approach requires careful temperature control, as the intermediate is thermally and configurationally unstable at temperatures higher than -78°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems and other advanced synthetic techniques may be adapted for large-scale production, ensuring better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxetan-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Substitution: Substituted oxetanes or ring-opened products.

    Ring-Opening: Linear or branched products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Phenyloxetan-2-yl)methanamine involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The amine group can also participate in various chemical reactions, including oxidation and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyloxetan-2-yl)methanamine is unique due to the presence of both a phenyl group and an amine group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2-phenyloxetan-2-yl)methanamine

InChI

InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2

InChI Key

KKXZHTUUSSCFFF-UHFFFAOYSA-N

Canonical SMILES

C1COC1(CN)C2=CC=CC=C2

Origin of Product

United States

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